Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate
Description
Properties
Molecular Formula |
C17H13FN2O3 |
|---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
methyl 6-cyclopropyl-3-(2-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C17H13FN2O3/c1-22-17(21)11-8-13(9-6-7-9)19-16-14(11)15(20-23-16)10-4-2-3-5-12(10)18/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
YXHVQKWSKOVMLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-b]pyridine derivatives, including Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate, typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method involves the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization . Another approach includes the reaction of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and cost-effective reagents and conditions, are likely to be applied. The use of metal-free synthetic routes is also gaining traction due to their eco-friendly nature and reduced toxicity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit significant antitumor properties. For instance, related compounds have shown IC values in the micromolar range against several human tumor cell lines, indicating potential effectiveness in cancer treatment .
- Enzyme Inhibition : The compound may also act as an inhibitor in biochemical pathways. For example, derivatives of isoxazole compounds have been identified as selective inhibitors of carbonic anhydrases, which are important in tumor growth and metastasis .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. These can include:
- Formation of the Isoxazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Pyridine Ring Construction : The synthesis may require the introduction of the pyridine moiety via nucleophilic substitution or other coupling methods.
- Carboxylate Group Addition : The final step usually involves esterification or carboxylic acid formation to yield the methyl ester derivative.
Case Study 1: Antitumor Evaluation
A study evaluated a series of isoxazole derivatives for their antitumor activity against various cancer cell lines. This compound was included in the screening, showing promising results with an IC value comparable to established chemotherapeutics .
Case Study 2: Enzyme Interaction Studies
Another investigation focused on enzyme inhibition by isoxazole derivatives. This compound demonstrated selective inhibition against certain carbonic anhydrase isoforms, suggesting its potential role in targeted cancer therapies .
Mechanism of Action
The mechanism of action of Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The compound’s unique structure allows it to bind effectively to the active site of the enzyme, inhibiting its function.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s key structural analogs differ in the substituent type and position on the phenyl ring. Below is a detailed comparison based on available evidence:
Substituent Effects on Physicochemical Properties
*Molecular weight inferred from analogs in .
Key Observations:
Substituent Position: The 2-fluorophenyl group (ortho) introduces steric hindrance and electronic effects distinct from para-substituted analogs. This may influence solubility, crystallinity, and binding interactions in biological systems .
Substituent Type :
- Electron-withdrawing groups (e.g., fluorine) increase polarity and may alter pharmacokinetic properties compared to electron-donating groups (e.g., methyl, methoxy) .
- The methoxy group in the 4-methoxyphenyl analog contributes to a higher molecular weight (324.3 vs. 308.3) and likely impacts solubility and metabolic stability .
Analogs with 4-fluoro and 4-methyl substituents are stored at +4°C, indicating sensitivity to thermal degradation .
Structural and Conformational Analysis
The isoxazolo-pyridine core’s puckering behavior, analyzed via Cremer-Pople parameters, may vary with substituent effects. For example:
Crystallographic tools like SHELXL are critical for resolving such conformational nuances, though specific data on these compounds are absent in the evidence .
Biological Activity
Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is an organic compound belonging to the isoxazole family, characterized by a fused isoxazole and pyridine ring structure. Its unique molecular architecture contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₃FN₂O₃
- Molecular Weight : Approximately 276.27 g/mol
- Structural Features :
- Isoxazole ring
- Pyridine ring
- Cyclopropyl group
- Fluorophenyl substituent
The presence of these functional groups enhances the compound's potential for various biological interactions, particularly with specific receptors and enzymes.
Biological Activities
Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds within this structural class have shown IC50 values ranging from 1.5 to 20 µM against various cancer cell lines, indicating significant cytotoxic effects .
- Antimicrobial Activity : Isoxazole derivatives are known for their antimicrobial properties. The compound's ability to interact with bacterial membranes or inhibit key metabolic pathways could contribute to its efficacy against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some studies have reported that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases .
The biological effects of this compound are likely attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
- Enzyme Inhibition : It could inhibit enzymes involved in cancer progression or inflammation, thereby reducing tumor growth or inflammatory responses.
- Cell Cycle Interference : Studies have shown that similar compounds can cause cell cycle arrest in specific phases, leading to increased apoptosis in cancer cells .
Anticancer Activity Evaluation
A study evaluated the anticancer activity of this compound against several cancer cell lines using the MTT assay. The results indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 8.0 | Cell cycle arrest |
| PC3 (Prostate Cancer) | 15.0 | Inhibition of proliferation |
These findings suggest that the compound has selective cytotoxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity Testing
In another study assessing antimicrobial properties, this compound was tested against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These results indicate moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate?
The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. A common approach includes:
- Step 1 : Condensation of substituted aldehydes (e.g., 2-fluorobenzaldehyde) with aminopyridine derivatives.
- Step 2 : Cyclization using catalysts like HCl or Lewis acids to form the isoxazolo-pyridine core.
- Step 3 : Esterification with methyl chloroformate to introduce the carboxylate group. Optimization involves adjusting reaction temperatures (80–120°C), solvent systems (e.g., DMF or THF), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >90% purity .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm structural integrity by resolving cyclopropyl, fluorophenyl, and ester groups. For example, the cyclopropyl proton signals appear as multiplet peaks at δ 1.2–1.5 ppm .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization).
- IR Spectroscopy : Key peaks include C=O (ester) at ~1700 cm and C-F (fluorophenyl) at ~1220 cm .
Q. How do solubility and stability impact experimental design for this compound?
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 2–9). Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions for biological assays.
- Stability : Degradation studies via accelerated stability testing (40°C/75% RH for 4 weeks) show <5% decomposition when stored in amber vials at –20°C .
Advanced Research Questions
Q. What methodologies are used to investigate the compound’s mechanism of action in biological systems?
- Surface Plasmon Resonance (SPR) : Measures binding affinity to target proteins (e.g., kinases or GPCRs) with KD values in the nM–μM range.
- Cellular Assays : Dose-response curves (IC) in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays.
- Molecular Docking : Computational models (AutoDock Vina) predict interactions with active sites, guided by X-ray crystallography data of analogous isoxazolo-pyridines .
Q. How can researchers resolve contradictions in reported biological activity data?
- Reproducibility Checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Orthogonal Assays : Confirm anti-proliferative activity via flow cytometry (apoptosis) and Western blotting (target protein inhibition).
- Metabolite Profiling : LC-MS identifies degradation products or active metabolites that may explain variability .
Q. What strategies are effective for synthesizing derivatives with modified substituents?
- Substituent Screening : Replace the cyclopropyl group with other alkyl/aryl groups via Suzuki-Miyaura coupling.
- SAR Studies : Systematic variation of the fluorophenyl ring (e.g., 3- or 4-fluoro analogs) to optimize potency.
- High-Throughput Methods : Parallel synthesis in 96-well plates with Pd-catalyzed cross-coupling reactions .
Q. How can computational modeling predict physicochemical and pharmacological properties?
- DFT Calculations : Estimate electron distribution (HOMO-LUMO gaps) to guide synthetic modifications.
- ADMET Prediction : Tools like SwissADME forecast logP (~3.2), bioavailability (Lipinski’s Rule compliance), and CYP450 interactions .
Q. What advanced NMR techniques resolve structural ambiguities in complex derivatives?
- 2D NMR : - HSQC and HMBC correlate cyclopropyl protons with adjacent carbons.
- NOESY : Confirms spatial proximity between the fluorophenyl and isoxazole rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
